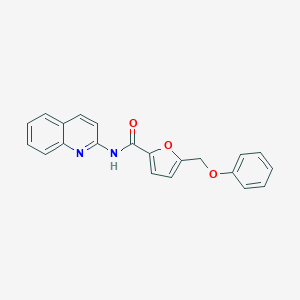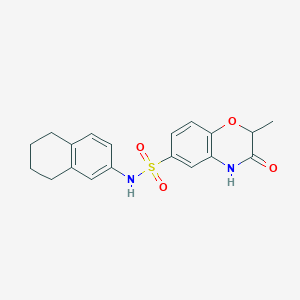
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide.
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to inhibit the activity of CFTR in a dose-dependent manner, leading to the reduction of salt and water transport across epithelial cells. This compound has been used in various in vitro and in vivo studies to investigate the role of CFTR in different physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and pancreatic ductal secretion.
作用機序
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its activity by blocking the ATP-binding site. This results in the reduction of chloride and bicarbonate transport across epithelial cells, leading to the alteration of salt and water balance in various organs. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels and transporters.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have significant effects on various physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and pancreatic ductal secretion. In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can reduce the activity of CFTR in human bronchial epithelial cells, leading to the reduction of mucus viscosity and improved mucociliary clearance. This compound has also been shown to reduce the secretion of fluid and electrolytes in the intestine and pancreas, leading to the improvement of symptoms in animal models of cystic fibrosis.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal effects on other ion channels and transporters. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide is also commercially available from various suppliers, making it easily accessible for researchers.
However, there are also some limitations to the use of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound has been shown to have off-target effects on some proteins, including the ATP-binding cassette transporter A1 (ABCA1). N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can also be toxic to some cell types at high concentrations, and its effects on long-term cell viability are not well understood. Additionally, N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has not been approved for clinical use, and its safety and efficacy in humans are still being investigated.
将来の方向性
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has tremendous potential for therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. Future research directions include the development of more potent and selective CFTR inhibitors, the optimization of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide for clinical use, and the investigation of its effects on other physiological processes. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide may also have applications in other diseases, such as diarrhea and polycystic kidney disease, where CFTR dysfunction plays a role. Overall, N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide is a promising compound that has the potential to improve the lives of millions of people worldwide.
合成法
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and chloroform to yield the final product. The synthesis of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been optimized over the years, resulting in higher yields and improved purity.
特性
製品名 |
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C13H11ClFNO2S |
分子量 |
299.75 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-12(14)6-3-7-13(9)16-19(17,18)11-5-2-4-10(15)8-11/h2-8,16H,1H3 |
InChIキー |
VOBYWYFLWJWRBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F |
正規SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)


![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)